![molecular formula C23H26N4O3S B2403164 (E)-4-(2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)acetyl)-N,N-dipropylbenzenesulfonamide CAS No. 476279-71-7](/img/structure/B2403164.png)
(E)-4-(2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)acetyl)-N,N-dipropylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(E)-4-(2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)acetyl)-N,N-dipropylbenzenesulfonamide” is a compound that possesses imidazo[1,2-a]pyrazine and 1H-benzo[d]imidazole scaffolds . It’s part of a series of novel derivatives synthesized for potential use as anticancer agents .
Synthesis Analysis
The compound was synthesized using Suzuki-Miyaura cross-coupling reactions . The best results were obtained from the substitution of two 1-cyclohexyl-1H-benzo[d]imidazole groups present at C-6 and C-8 positions of imidazo[1,2-a]pyrazine .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a cyano-bridged homometallic Cu I coordination polymer in which the Cu I atoms are linked by equally disordered CN groups .
Chemical Reactions Analysis
The compound has been tested in vitro for anticancer activities against NCI-60 cancer cell panels . It was found to be cytotoxic against 51 cell lines and cytostatic against 8 cell lines with a broad range of growth inhibitions .
Physical And Chemical Properties Analysis
The compound follows Lipinski’s rule of five, which suggests it is expected to be orally active . More detailed physical and chemical properties are not available in the retrieved papers.
Scientific Research Applications
Organic Synthesis
Benzimidazole compounds are key components in the synthesis of various functional molecules used in everyday applications . They are utilized in a diverse range of applications, and the development of novel methods for the synthesis of substituted benzimidazoles is of strategic importance .
Pharmaceutical Applications
Benzimidazole derivatives have been used in the development of various pharmaceutical drugs . For example, a Pd (II) complex derived from a benzimidazole ligand has shown excellent antiproliferative potency against certain carcinoma cell lines .
Agrochemical Applications
Benzimidazoles have traditional applications in agrochemicals . They are used in the synthesis of various pesticides and fungicides.
Solar Cell Applications
Emerging research has shown that benzimidazoles can be used in dyes for solar cells and other optical applications .
Functional Materials
Benzimidazoles are being deployed in the development of functional materials . These materials have various applications in industries such as electronics and manufacturing.
Catalysis
Benzimidazoles have been used in catalysis . They can act as ligands in various catalytic reactions, enhancing the efficiency and selectivity of these processes.
Mechanism of Action
properties
IUPAC Name |
4-[(Z)-2-cyano-1-hydroxy-2-(1-methylbenzimidazol-2-yl)ethenyl]-N,N-dipropylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3S/c1-4-14-27(15-5-2)31(29,30)18-12-10-17(11-13-18)22(28)19(16-24)23-25-20-8-6-7-9-21(20)26(23)3/h6-13,28H,4-5,14-15H2,1-3H3/b22-19- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXOMMGIEYLXENA-QOCHGBHMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=C(C#N)C2=NC3=CC=CC=C3N2C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)/C(=C(\C#N)/C2=NC3=CC=CC=C3N2C)/O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.